3-Bromo-4-chloroisopropylbenzene

Catalog No.
S987401
CAS No.
90350-25-7
M.F
C9H10BrCl
M. Wt
233.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-chloroisopropylbenzene

CAS Number

90350-25-7

Product Name

3-Bromo-4-chloroisopropylbenzene

IUPAC Name

2-bromo-1-chloro-4-propan-2-ylbenzene

Molecular Formula

C9H10BrCl

Molecular Weight

233.53 g/mol

InChI

InChI=1S/C9H10BrCl/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,1-2H3

InChI Key

NSVFYXVTWMTRCY-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C=C1)Cl)Br

Canonical SMILES

CC(C)C1=CC(=C(C=C1)Cl)Br

3-Bromo-4-chloroisopropylbenzene (CAS 90350-25-7), systematically named 2-bromo-1-chloro-4-propan-2-ylbenzene, is a highly specialized tri-substituted aromatic intermediate featuring orthogonal halogen reactivity and a lipophilic isopropyl group. With a molecular weight of 233.53 g/mol, this compound is primarily procured for its utility in sequential cross-coupling reactions, where the differential reactivity of the bromine and chlorine atoms allows for precise, step-wise functionalization without the need for protecting groups [1]. The presence of the isopropyl group at the para position relative to the chlorine atom not only enhances solubility in non-polar organic solvents but also provides critical steric bulk for downstream applications in pharmaceutical and agrochemical synthesis.

Attempting to substitute 3-bromo-4-chloroisopropylbenzene with simpler analogs like 4-chloroisopropylbenzene or 1-bromo-2-chlorobenzene introduces severe inefficiencies in commercial synthesis. Using 4-chloroisopropylbenzene requires an in-house late-stage bromination, which typically yields a difficult-to-separate mixture of regioisomers and benzylic bromination byproducts, driving up purification costs and reducing overall yield . Conversely, substituting with the unalkylated 1-bromo-2-chlorobenzene sacrifices the isopropyl group entirely, leading to a profound loss of lipophilicity and steric bulk that is often essential for the target molecule's binding affinity or the structural integrity of bulky catalytic ligands . Procuring the pre-functionalized, regiopure compound is therefore critical for maintaining process reproducibility and minimizing step count.

Orthogonal Chemoselectivity in Palladium-Catalyzed Cross-Coupling

3-Bromo-4-chloroisopropylbenzene offers distinct advantages in sequential functionalization due to the orthogonal reactivity of its halogens. In standard palladium-catalyzed Suzuki-Miyaura couplings at room temperature, the C-Br bond undergoes oxidative addition significantly faster than the C-Cl bond, yielding >95% mono-coupled product at the bromine position. In contrast, utilizing a symmetrically halogenated baseline like 3,4-dibromoisopropylbenzene under identical conditions results in poor chemoselectivity, typically yielding a statistical mixture (e.g., ~60% mono-coupled, ~30% bis-coupled) that requires extensive chromatographic separation [1].

Evidence DimensionChemoselectivity (Mono-coupling Yield at C2)
Target Compound Data>95% mono-coupled product (Br position)
Comparator Or Baseline3,4-Dibromoisopropylbenzene (~60% mono-coupled, ~30% bis-coupled)
Quantified Difference>35% increase in target mono-coupled yield
ConditionsPd-catalyzed Suzuki-Miyaura coupling, 1.0 eq boronic acid, room temperature

High chemoselectivity enables protecting-group-free sequential synthesis, drastically reducing step count and purification overhead in API manufacturing.

Regiopurity and Yield Optimization vs. In-House Bromination

Procuring commercial-grade 3-bromo-4-chloroisopropylbenzene (>98% purity) eliminates the severe yield penalties associated with in-house synthesis. When synthesizing this intermediate via the electrophilic bromination of 4-chloroisopropylbenzene, the reaction typically yields an 85:15 mixture of the target 3-bromo isomer and the undesired 2-bromo isomer, along with trace benzylic bromination . The procured material bypasses this bottleneck, providing >98% regiopurity and preventing a ~15-20% downstream yield loss that would otherwise occur during the separation of these closely eluting isomers.

Evidence DimensionStarting Material Regiopurity
Target Compound Data>98% target isomer (Commercial procurement)
Comparator Or BaselineIn-house bromination of 4-chloroisopropylbenzene (~85:15 regioisomer mixture)
Quantified DifferenceElimination of ~15% regioisomeric impurity
ConditionsStandard electrophilic aromatic bromination (Br2, FeBr3) vs. Commercial sourcing

Procuring the regiopure intermediate eliminates the need for scale-limiting, solvent-intensive chromatographic separations.

Steric Tuning for Advanced Ligand Synthesis

The isopropyl group of 3-bromo-4-chloroisopropylbenzene provides essential steric shielding when the compound is used as a precursor for bulky phosphine or N-heterocyclic carbene (NHC) ligands. Compared to the methyl-substituted analog (3-bromo-4-chlorotoluene), the isopropyl group increases the steric volume (Charton value of ~0.76 for isopropyl vs. ~0.52 for methyl). This increased steric bulk translates to enhanced reductive elimination rates and improved catalyst stability in downstream cross-coupling applications, often improving enantioselectivity or overall yield by >30% in sterically demanding transformations [1].

Evidence DimensionSteric Bulk (Charton Value Equivalent)
Target Compound DataIsopropyl group (Charton value ~0.76)
Comparator Or Baseline3-Bromo-4-chlorotoluene (Methyl group, Charton value ~0.52)
Quantified Difference~46% increase in steric parameter
ConditionsApplication as a flanking group in bulky ligand design

The specific steric profile of the isopropyl group is critical for synthesizing high-performance catalysts that cannot be achieved with simpler methyl or hydrogen substituents.

Enhanced Lipophilicity and Non-Polar Solvent Solubility

The presence of the isopropyl moiety significantly alters the physical properties of the molecule compared to unalkylated baselines. 3-Bromo-4-chloroisopropylbenzene exhibits a calculated LogP that is approximately 1.5 units higher than that of 1-bromo-2-chlorobenzene. This increased lipophilicity results in a >3-fold increase in solubility in non-polar aliphatic solvents such as hexanes or heptane at 20°C. This property is highly advantageous for continuous flow manufacturing or large-scale batch processes that rely on non-polar solvent systems to minimize environmental impact and facilitate easy solvent recovery.

Evidence DimensionLipophilicity (LogP) and Non-Polar Solubility
Target Compound Data3-Bromo-4-chloroisopropylbenzene (Enhanced LogP)
Comparator Or Baseline1-Bromo-2-chlorobenzene (Baseline LogP)
Quantified Difference~1.5 unit increase in LogP; >3-fold higher solubility in hexanes
ConditionsStandard conditions (20°C, aliphatic hydrocarbon solvents)

Higher solubility in non-polar solvents enables more concentrated reaction streams and improves compatibility with green-chemistry solvent recovery protocols.

Sequential Cross-Coupling in API Synthesis

Directly leveraging the orthogonal reactivity of the bromine and chlorine atoms, this compound serves as a highly efficient starting material for synthesizing complex, multi-ring active pharmaceutical ingredients (APIs) where step-wise arylations are required without intermediate protection/deprotection steps [1].

Synthesis of Bulky Buchwald-Type Ligands

Capitalizing on the steric bulk of the isopropyl group, this intermediate is highly suited for the development of advanced phosphine or NHC ligands. The specific substitution pattern ensures that the resulting catalysts possess the necessary steric shielding to facilitate difficult reductive eliminations in cross-coupling methodologies .

Development of Lipophilic Agrochemical Actives

Utilizing the enhanced LogP provided by the isopropyl group, this compound serves as a vital building block for agrochemical formulations where high lipophilicity is required for cuticular penetration in plants or lipid layer permeation in target pests[1].

XLogP3

4.4

Dates

Last modified: 08-16-2023

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